molecular formula C14H10ClN4Na2O8P B1489678 MRS 2211

MRS 2211

Cat. No.: B1489678
M. Wt: 474.66 g/mol
InChI Key: VLNWYJFCKRYEJA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MRS 2211 involves several steps, starting with the preparation of the core pyridine structure. The key steps include:

Chemical Reactions Analysis

MRS 2211 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Azo coupling: The azo group can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

MRS 2211 exerts its effects by competitively inhibiting the P2Y13 receptor. This receptor is a G protein-coupled receptor that, when activated by its natural ligand (adenosine diphosphate), triggers a cascade of intracellular signaling events. This compound binds to the receptor and prevents the activation of these signaling pathways, thereby modulating physiological responses such as neurotransmission and immune cell function .

Comparison with Similar Compounds

MRS 2211 is unique in its high selectivity for the P2Y13 receptor compared to other purinergic receptor antagonists. Similar compounds include:

    MRS 2179: A selective antagonist for the P2Y1 receptor.

    MRS 2395: A selective antagonist for the P2Y12 receptor.

    MRS 2500: Another P2Y1 receptor antagonist with high selectivity.

These compounds differ in their receptor selectivity and the specific physiological processes they modulate. This compound’s unique selectivity for the P2Y13 receptor makes it a valuable tool for studying this specific receptor’s role in various biological systems .

Properties

IUPAC Name

disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNWYJFCKRYEJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN4Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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